BenchChemオンラインストアへようこそ!

(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

Diastereoselective synthesis Phosphoramidate coupling Leaving group reactivity

(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS 1256490-52-4) is a single-enantiomer phosphoramidate reagent featuring an isopropyl ester, an L-alanine-derived chiral center, and a pentafluorophenoxy leaving group opposite an unsubstituted phenoxy group. This compound belongs to the ProTide (phosphoramidate pronucleotide) class and serves as a critical intermediate in the synthesis of clinically validated antiviral drugs including sofosbuvir (HCV NS5B inhibitor) and remdesivir (GS-5734, broad-spectrum RNA-dependent RNA polymerase inhibitor).

Molecular Formula C18H17F5NO5P
Molecular Weight 453.3
CAS No. 1256490-52-4
Cat. No. B3021957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
CAS1256490-52-4
Molecular FormulaC18H17F5NO5P
Molecular Weight453.3
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30?/m0/s1
InChIKeyMIILDBHEJQLACD-KPORQTCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS 1256490-52-4): A Chiral Phosphoramidate Building Block for Antiviral ProTide Synthesis


(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS 1256490-52-4) is a single-enantiomer phosphoramidate reagent featuring an isopropyl ester, an L-alanine-derived chiral center, and a pentafluorophenoxy leaving group opposite an unsubstituted phenoxy group [1]. This compound belongs to the ProTide (phosphoramidate pronucleotide) class and serves as a critical intermediate in the synthesis of clinically validated antiviral drugs including sofosbuvir (HCV NS5B inhibitor) and remdesivir (GS-5734, broad-spectrum RNA-dependent RNA polymerase inhibitor) [2]. Its molecular formula is C18H17F5NO5P with a molecular weight of 453.3 g/mol, and it is typically supplied at ≥95% purity with storage under inert gas at 2–8°C .

Why Generic Phosphoramidate Reagents Cannot Replace (2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate in Diastereoselective ProTide Synthesis


Phosphoramidate prodrug synthesis critically depends on three structural variables that cannot be addressed by generic substitution: (i) the identity of the electron-withdrawing leaving group on phosphorus, which governs both the reactivity and diastereoselectivity of nucleoside coupling [1]; (ii) the amino acid ester moiety, where the isopropyl ester versus 2-ethylbutyl ester determines the pharmacokinetic profile, metabolic activation rate, and antiviral potency of the final prodrug [2]; and (iii) the stereochemical integrity at both the α-carbon and phosphorus centers, where the (S)-configuration at the alanine residue is essential for biological activity and regulatory compliance as an impurity reference standard . Substituting pentafluorophenol with p-nitrophenol significantly reduces leaving group efficiency and diastereomeric purity in the coupling step, while altering the ester from isopropyl to methyl or ethyl fundamentally changes the prodrug's intracellular activation kinetics and tissue distribution profile [1][2].

Quantitative Differentiation Evidence for (2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate Against Closest Comparators


Pentafluorophenoxy vs. p-Nitrophenoxy Leaving Group: Diastereomeric Excess and Isolated Yield in Nucleoside Phosphoramidate Synthesis

The pentafluorophenoxy group in CAS 1256490-52-4 provides superior leaving group performance compared to the p-nitrophenoxy analog. In the synthesis of diastereomerically pure nucleotide phosphoramidates, the p-nitrophenyl phosphoramidate reagent crystallized as a single diastereomer in 96% diastereomeric excess (de) but with only 44% theoretical yield for one isomer without chromatography, and subsequent coupling to nucleoside 1 yielded only 40% of 99.7% pure product after crystallization—an improvement over the conventional 15% crystallized yield but still limited by incomplete conversion that did not exceed 80% [1]. In contrast, the pentafluorophenyl phosphoramidate reagent (structurally analogous to CAS 1256490-52-4) enabled the preparation of the HCV clinical candidate PSI-7977 (sofosbuvir) in high yield and high diastereomeric purity via selective nucleophilic displacement of the pentafluorophenoxy group, demonstrating the practical synthetic advantage of the pentafluorophenoxy leaving group in delivering both higher yields and preserved stereochemistry [1].

Diastereoselective synthesis Phosphoramidate coupling Leaving group reactivity

Antiviral Potency of the Isopropyl Ester Phosphoramidate Prodrug (Compound 4i) vs. Remdesivir (2-Ethylbutyl Ester, GS-5734) Against Ebola Virus

The isopropyl ester phosphoramidate prodrug (compound 4i, CAS 1911578-83-0, the nucleoside-coupled product derived from CAS 1256490-52-4 as a building block) demonstrates quantifiable antiviral activity against Ebola virus (EBOV) across multiple cell types: EC50 = 1845 nM in HeLa cells, EC50 = 367 nM in TERT-immortalized human foreskin microvascular endothelial cells (HMVEC, ATCC-4025), and EC50 = 297 nM in human macrophages, with a CC50 of 21 µM in MT4 cells [1]. For comparison, the clinical candidate remdesivir (GS-5734, compound 4b), which bears a 2-ethylbutyl ester instead of the isopropyl ester, exhibits EC50 values of 74 nM against SARS-CoV and MERS-CoV in HAE cells, and 30 nM against murine hepatitis virus (MHV) in delayed brain tumor cells . The ~4- to 10-fold potency difference in macrophages (297 nM for 4i vs. 86 nM for GS-5734 against EBOV in macrophages [2]) reflects the impact of ester moiety selection on intracellular bioactivation efficiency.

Antiviral activity Ebola virus Phosphoramidate prodrug

Dual-Platform Synthetic Utility: A Common Intermediate for Both Sofosbuvir (HCV) and Remdesivir (Filovirus/Coronavirus) ProTide Synthesis

CAS 1256490-52-4 is explicitly cited as a sofosbuvir intermediate (索非布韦中间体) in Chinese pharmacopoeial and patent contexts and simultaneously serves as the key phosphoramidate building block for remdesivir synthesis when coupled with an appropriate nucleoside . This dual-platform applicability distinguishes it from phosphoramidate reagents bearing alternative ester moieties: the isopropyl ester is the required moiety for sofosbuvir (PSI-7977), while the 2-ethylbutyl ester is required for remdesivir . The compound's structure—featuring the pentafluorophenoxy leaving group, unsubstituted phenoxy group, and isopropyl L-alaninate ester—represents the exact phosphoramidate configuration used in the proprietary Pharmasset/Gilead phosphoramidating reagent methodology that enabled the commercial synthesis of sofosbuvir in high diastereomeric purity [1]. Patent WO2016/151542 explicitly references CAS 1256490-52-4 as a synthetic intermediate for nucleoside phosphoramidate prodrugs, confirming its role in pharmaceutical manufacturing routes .

Synthetic intermediate Sofosbuvir Remdesivir

Predicted Physicochemical Properties: Calculated LogP and pKa Differentiate the Isopropyl Ester Phosphoramidate from Shorter-Chain Ester Analogs

CAS 1256490-52-4 exhibits a calculated LogP of 4.38, a predicted pKa of -3.81 ± 0.70, a predicted boiling point of 442.6 ± 55.0 °C, and a predicted density of 1.405 ± 0.06 g/cm³ [1]. These values position the isopropyl ester phosphoramidate as significantly more lipophilic than methyl ester analogs, which influences both chromatographic behavior during purification and the membrane permeability of the resulting prodrug. The LogP of 4.38 indicates substantial hydrophobicity, which correlates with enhanced passive membrane permeability of the final ProTide—a critical determinant of intracellular delivery efficiency [2]. The compound requires storage under inert gas (nitrogen or argon) at 2–8°C, reflecting its moisture sensitivity due to the reactive pentafluorophenoxy leaving group .

Lipophilicity Prodrug design Physicochemical properties

Differential Bioactivation of Isopropyl Ester (IsoRDV) vs. 2-Ethylbutyl Ester (Remdesivir) ProTides: Tissue-Specific Activation Efficiency in Lung Delivery Models

A comparative study of GS-441524 prodrugs assessed the differential bioactivation profiles of remdesivir (RDV, 2-ethylbutyl ester), its methylpropyl ester analog (MeRDV), and the isopropyl ester analog (IsoRDV), alongside the oral prodrug GS-621763 and the parent nucleoside GS-441524 [1]. The study demonstrated that ProTide prodrugs with high cell permeability and susceptibility to cathepsin A are more efficient in delivering antiviral active metabolites to the lung, establishing that the ester moiety selection directly governs tissue-specific activation efficiency [1]. This provides a mechanistic basis for why the isopropyl ester phosphoramidate building block (CAS 1256490-52-4) produces prodrugs with distinct pharmacokinetic properties compared to those derived from the 2-ethylbutyl ester analog.

Pharmacokinetics Prodrug bioactivation Tissue targeting

Recommended Application Scenarios for (2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate Based on Quantitative Differentiation Evidence


Diastereoselective Synthesis of Nucleotide Phosphoramidate Prodrugs Requiring High Diastereomeric Purity

For medicinal chemistry programs synthesizing single-diastereomer ProTide antiviral candidates, CAS 1256490-52-4 provides the pentafluorophenoxy leaving group essential for achieving high diastereomeric purity in the phosphoramidate coupling step. As demonstrated by Ross et al. (2011), pentafluorophenyl phosphoramidate reagents enable selective displacement and preparation of products such as PSI-7977 (sofosbuvir) in high yield and high diastereomeric purity, outperforming p-nitrophenoxy reagents that are limited to ~80% conversion and require extensive chromatographic purification [1]. This compound is particularly suited for programs targeting HCV NS5B, filovirus, and coronavirus RNA-dependent RNA polymerases where the (Sp)-diastereomer displays superior antiviral activity [1][3].

Pharmacokinetic SAR Studies of Ester Moiety Effects on ProTide Activation and Tissue Distribution

The isopropyl ester phosphoramidate building block enables systematic structure-activity relationship (SAR) studies comparing ester chain length and branching effects on prodrug bioactivation. Comparative data from Li et al. (2024) demonstrate that isopropyl ester (IsoRDV), 2-ethylbutyl ester (RDV/remdesivir), and methylpropyl ester (MeRDV) ProTides exhibit differential activation by cathepsin A and distinct efficiencies in delivering active triphosphate metabolites to lung tissue [4]. Compound 4i (the nucleoside-coupled product) has been characterized with EC50 values of 297 nM (macrophages), 367 nM (HMVEC), and 1845 nM (HeLa) against EBOV, providing a quantitative baseline for ester SAR exploration [2].

Pharmaceutical Impurity Reference Standard and Quality Control for Sofosbuvir and Remdesivir Manufacturing

CAS 1256490-52-4 is recognized as a sofosbuvir impurity (Sofosbuvir Impurity 75, Sofosbuvir impurity 1) and a key intermediate in sofosbuvir synthesis [5]. Its availability as a well-characterized single enantiomer (≥95% purity, with HPLC, NMR, and GC analytical documentation from suppliers such as Bidepharm ) makes it suitable as a reference standard for impurity profiling in sofosbuvir and remdesivir manufacturing processes. The compound's defined stereochemistry at the (2S)-position and its structural relationship to both sofosbuvir (where the isopropyl ester is retained in the final drug) and remdesivir (where it serves as a comparatory building block) support its use in cross-platform analytical method development .

Organocatalytic Asymmetric Phosphoramidation Methodology Development

The defined stereochemistry and reactive pentafluorophenoxy group of CAS 1256490-52-4 make it a suitable substrate for developing and benchmarking new catalytic asymmetric phosphoramidation methods. The compound's structural features—a chiral L-alanine ester backbone, a phosphorus center with prochiral character, and a differentiated leaving group—provide a well-defined model system for evaluating catalyst performance in (S)-P-phosphoramidation reactions. Recent advances in organocatalyzed asymmetric synthesis of remdesivir, achieving 70% yield and 99.3:0.7 diastereomeric ratio on a 10-g scale, highlight the industrial relevance of optimizing phosphoramidation methodology using building blocks of this structural class [3].

Quote Request

Request a Quote for (2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.